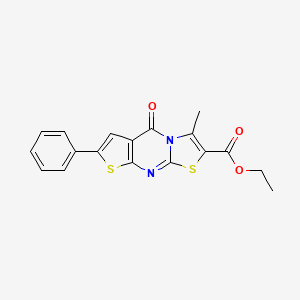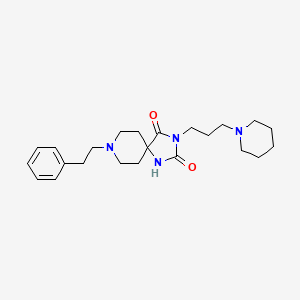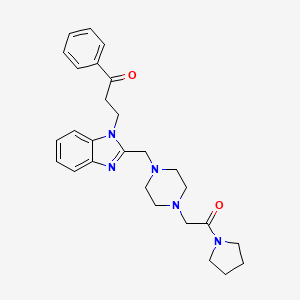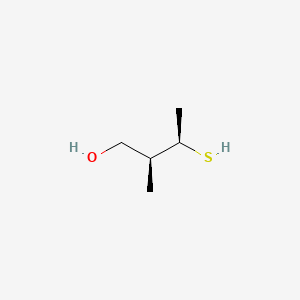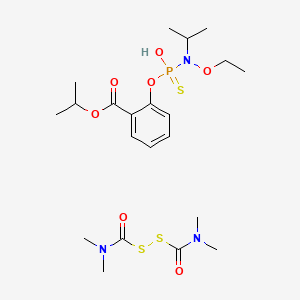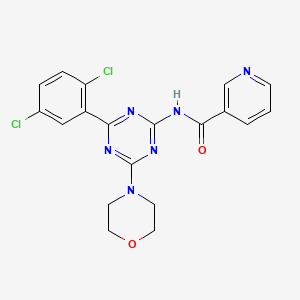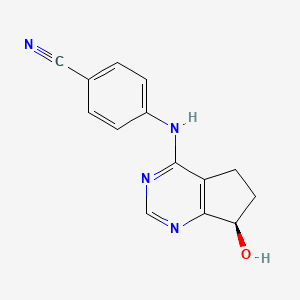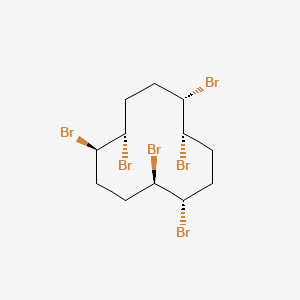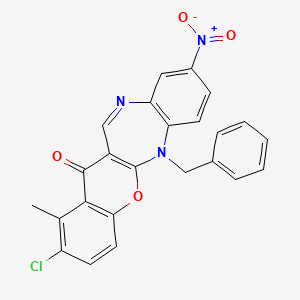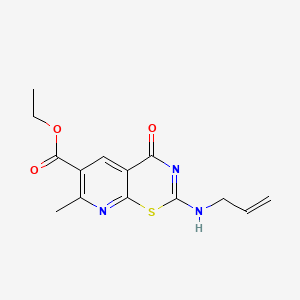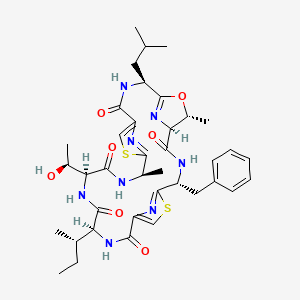
Patellamide G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Patellamide G is a cyclic peptide belonging to the cyanobactin family, which are ribosomally synthesized and post-translationally modified peptides. These compounds are produced by marine cyanobacteria, specifically Prochloron species, which are symbionts of the sea squirt Lissoclinum patella . Patellamides, including this compound, are known for their diverse biological activities, including cytotoxicity and the ability to reverse multiple-drug resistance in human leukemia cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Patellamide G involves the ribosomal synthesis of precursor peptides followed by post-translational modifications. The precursor peptide, PatE, undergoes several enzymatic modifications catalyzed by enzymes such as PatA, PatB, PatC, PatD, PatF, and PatG . These modifications include heterocyclization, proteolysis, oxidation, and macrocyclization . The macrocyclization is catalyzed by the PatG macrocyclase domain, which recognizes a three-residue signature and catalyzes peptide bond formation .
Industrial Production Methods
Industrial production of this compound is challenging due to the complexity of its biosynthetic pathway and the difficulty in culturing Prochloron species. biotechnological approaches, including the use of genetically engineered microorganisms, have been explored to produce this compound and its analogues .
Análisis De Reacciones Químicas
Types of Reactions
Patellamide G undergoes various chemical reactions, including:
Oxidation: The thiazoline rings in this compound can be oxidized to thiazoles.
Reduction: Reduction reactions can convert thiazoles back to thiazolines.
Substitution: Substitution reactions can occur at the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The reactions typically occur under mild conditions to preserve the integrity of the cyclic peptide structure .
Major Products
The major products formed from these reactions include oxidized and reduced forms of this compound, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Patellamide G has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Patellamide G involves its interaction with cellular targets, leading to cytotoxic effects. The compound can traverse cell membranes and bind to specific molecular targets, disrupting cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is known that this compound can inhibit the function of certain enzymes and proteins involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Patellamide G is part of the cyanobactin family, which includes other cyclic peptides such as Patellamide A, Patellamide B, and Ascidiacyclamide . Compared to these compounds, this compound has unique structural features, including specific amino acid sequences and heterocyclic modifications . These features contribute to its distinct biological activities and potential therapeutic applications .
List of Similar Compounds
- Patellamide A
- Patellamide B
- Ascidiacyclamide
This compound stands out due to its unique combination of amino acids and the presence of thiazoline and thiazole rings, which contribute to its diverse biological activities .
Propiedades
Número CAS |
218916-91-7 |
|---|---|
Fórmula molecular |
C38H50N8O7S2 |
Peso molecular |
795.0 g/mol |
Nombre IUPAC |
(4S,7R,8S,11R,18S,21S,24R)-11-benzyl-18-[(2S)-butan-2-yl]-21-[(1S)-1-hydroxyethyl]-7,24-dimethyl-4-(2-methylpropyl)-6-oxa-13,26-dithia-3,10,17,20,23,28,29,30-octazatetracyclo[23.2.1.15,8.112,15]triaconta-1(27),5(30),12(29),14,25(28)-pentaene-2,9,16,19,22-pentone |
InChI |
InChI=1S/C38H50N8O7S2/c1-8-19(4)28-33(50)45-29(21(6)47)34(51)39-20(5)37-42-26(16-54-37)31(48)40-24(14-18(2)3)36-46-30(22(7)53-36)35(52)41-25(15-23-12-10-9-11-13-23)38-43-27(17-55-38)32(49)44-28/h9-13,16-22,24-25,28-30,47H,8,14-15H2,1-7H3,(H,39,51)(H,40,48)(H,41,52)(H,44,49)(H,45,50)/t19-,20+,21-,22+,24-,25+,28-,29-,30-/m0/s1 |
Clave InChI |
VLOXUMQANREDRL-GDCGDAOHSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C2=NC(=CS2)C(=O)N[C@H](C3=N[C@@H]([C@H](O3)C)C(=O)N[C@@H](C4=NC(=CS4)C(=O)N1)CC5=CC=CC=C5)CC(C)C)C)[C@H](C)O |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C2=NC(=CS2)C(=O)NC(C3=NC(C(O3)C)C(=O)NC(C4=NC(=CS4)C(=O)N1)CC5=CC=CC=C5)CC(C)C)C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


